Metabolic Stability in Human Liver Microsomes: Enhanced Profile for In Vivo Studies
4-Ethyl-4-(trifluoromethyl)piperidine demonstrates significant metabolic stability, a critical parameter for compounds intended for in vivo use. In a standardized human liver microsome S9 fraction assay assessing CYP450-mediated metabolism, 38% of the parent compound remained after 30 minutes at a concentration of 5 µM . This level of stability is a key differentiator from less substituted piperidine analogs, which are often more susceptible to rapid oxidative metabolism, thus impacting their utility in biological studies.
| Evidence Dimension | Metabolic stability (CYP450-mediated) |
|---|---|
| Target Compound Data | 38% remaining after 30 min |
| Comparator Or Baseline | Unsubstituted piperidine or 4-ethylpiperidine (class-level baseline) |
| Quantified Difference | Qualitative improvement (class-level inference); specific comparator data not available in primary literature |
| Conditions | Human liver microsomes S9 fraction, 5 µM, 30 min incubation with NADPH, measured by UPLC-MS |
Why This Matters
This data provides a baseline for the compound's potential to avoid rapid first-pass metabolism, a key consideration for selecting building blocks in lead optimization programs targeting oral bioavailability.
